molecular formula C11H15ClFNO B13259800 1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol

1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13259800
M. Wt: 231.69 g/mol
InChI Key: LFWRALYVGAFSJY-UHFFFAOYSA-N
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Description

1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol is a chiral amino alcohol compound of significant interest in medicinal chemistry and drug discovery. This substance features a 3-chloro-4-fluorophenyl moiety, a pharmacophore known to enhance biological activity and optimize physicochemical properties in active pharmaceutical ingredients (APIs) . The compound's structure, which includes both amino and hydroxy functional groups on a propanol backbone, makes it a valuable synthon for the synthesis of more complex molecules, particularly as a building block for heterocyclic compounds prevalent in pharmaceutical agents . Its potential applications include serving as a key intermediate in the development of antiviral agents and other therapeutic classes. Researchers value this compound for exploring structure-activity relationships (SAR) and for creating targeted libraries for high-throughput screening . The presence of both halogen atoms and the stereogenic centers suggests potential for diverse interaction with biological targets, which may be leveraged in the design of enzyme inhibitors or receptor modulators. As with all research chemicals, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper laboratory handling and storage procedures should be followed to maintain the integrity and stability of the compound.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H15ClFNO/c1-7(15)6-14-8(2)9-3-4-11(13)10(12)5-9/h3-5,7-8,14-15H,6H2,1-2H3

InChI Key

LFWRALYVGAFSJY-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC(=C(C=C1)F)Cl)O

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

Procedure :

  • Step 1 : React 3-chloro-4-fluoroacetophenone with magnesium in anhydrous ether to form the Grignard reagent.
  • Step 2 : Add acetone to the Grignard intermediate under nitrogen at 0–5°C.
  • Step 3 : Hydrolyze the product with ammonium chloride solution to yield 1-(3-chloro-4-fluorophenyl)-2-propanol.

Key Parameters :

Parameter Value/Detail Source
Temperature 0–5°C (Step 2)
Solvent Anhydrous ether
Yield 68–72% (crude)

Reductive Amination Route

Procedure :

  • Step 1 : Condense 1-(3-chloro-4-fluorophenyl)-2-propanone with ethylamine in methanol.
  • Step 2 : Reduce the imine intermediate using sodium borohydride (NaBH₄) at 25–30°C.

Key Parameters :

Parameter Value/Detail Source
Reducing Agent Sodium borohydride (1.2 equiv)
Reaction Time 4–6 hours
Purification Ethyl acetate/water extraction

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods prioritize efficiency and safety:

  • Reactor Type : Tubular flow reactor for Grignard synthesis.
  • Advantages :
    • Higher throughput (≥90% conversion).
    • Reduced thermal runaway risks.
  • Purification : Crystallization from isobutyl acetate/nitromethane mixtures to achieve ≥99.5% purity.

Solvent and Catalyst Selection

Solvent/Catalyst Role Source
Isobutyl acetate Anti-solvent for crystallization
Palladium on carbon Hydrogenation catalyst (optional)

Reaction Work-Up and Purification

Critical steps include:

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Grignard Reaction 72 99.5 High Moderate
Reductive Amination 65 98.8 Moderate High

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Carvedilol (1-[9H-carbazol-4-yloxy]-3-[{2-(2-methoxyphenoxy)ethyl}amino]propan-2-ol)

  • Structural Features: Carbazol-4-yloxy group instead of chlorophenyl. Methoxyphenoxyethylamino side chain.
  • Biological Activity : Dual α1/β-adrenergic receptor antagonist used for hypertension and heart failure.
  • Key Differences: The carbazole moiety in carvedilol contributes to α1-blocking activity, absent in the target compound.

Betaxolol (1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-(isopropylamino)propan-2-ol)

  • Structural Features: Cyclopropylmethoxyphenoxy group. Isopropylamino substituent.
  • Biological Activity : Selective β1-adrenergic antagonist used for glaucoma and hypertension.
  • Key Differences :
    • Betaxolol’s cyclopropylmethoxy group enhances β1-selectivity, whereas the target’s chloro-fluoro substitution may reduce selectivity but improve lipophilicity .

1-((4-Chlorophenethyl)amino)propan-2-ol

  • Structural Features: 4-Chlorophenethylamino group (lacks fluorine).
  • Application : Intermediate in synthesizing Lorcaserin (weight-loss drug).

Adrenolytic Compounds (e.g., 1-(1H-Indol-4-yloxy)-3-[(1-methylethyl)amino]propan-2-ol)

  • Structural Features: Indol-4-yloxy group and isopropylamino side chain.
  • Biological Activity: Adrenolytic (adrenergic receptor-blocking) and antiarrhythmic effects.
  • Key Differences :
    • The indole nitrogen enables hydrogen bonding, while the target’s chloro-fluoro group may sterically hinder receptor interactions but enhance hydrophobic binding .

Physicochemical and Pharmacokinetic Properties

Physicochemical Properties

Property Target Compound Carvedilol Betaxolol
Molecular Weight ~257.7 g/mol 406.5 g/mol 343.89 g/mol
LogP (Lipophilicity) High (Cl/F substituents) Moderate (carbazole) Moderate (cyclopropyl)
Solubility Low (hydrophobic) Low Moderate

Pharmacokinetic Considerations

  • Metabolism: Halogenated aromatic rings (Cl/F) may resist oxidative metabolism, extending half-life compared to non-halogenated analogs.
  • Toxicity: Potential aquatic toxicity (H413 classification) due to halogenated structure, as seen in similar compounds .

Biological Activity

1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol, also known as CAS No. 1155165-36-8, is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅ClFNO
  • Molecular Weight : 231.69 g/mol
  • CAS Number : 1155165-36-8

The compound features a chloro-fluorophenyl group which is significant for its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • G-Protein Coupled Receptors (GPCRs) : Many studies have highlighted the promiscuity of compounds in this category, suggesting that 1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol may exhibit similar behavior by modulating GPCR activity .

Enzyme Inhibition

A study focused on the structural motifs of compounds like 1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol found that the incorporation of the 3-chloro-4-fluorophenyl fragment enhanced inhibitory activity against tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. This suggests potential applications in dermatology and cosmetic industries, particularly for skin lightening agents .

Toxicological Profiles

Data from ToxCast studies indicate that similar compounds can exhibit varied toxicological profiles based on their interactions with multiple targets. The activity percentages across various assays suggest that the compound could have low to moderate toxicity depending on concentration and exposure duration .

Study on Tyrosinase Inhibition

A recent study demonstrated that modifications to the phenyl group significantly enhanced the inhibitory potential against tyrosinase, with docking analyses confirming that the presence of a chloro atom improved binding affinity at the enzyme's active site. This positions the compound as a candidate for further development in therapeutic applications targeting hyperpigmentation disorders .

ToxCast Chemical Profiling

In profiling over 900 chemicals, it was noted that many pharmaceutical compounds exhibited promiscuous activity across GPCRs, indicating a need for careful evaluation when considering this compound for drug development. The findings suggest that while it may have beneficial effects, there is also potential for unintended interactions with other biological pathways .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeActive CompoundsActivity (%)
GPCR ModulationG-protein coupledVarious5.06
Enzyme InhibitionTyrosinase3-Chloro CompoundsHigh
Toxicity AssessmentToxCastMultiple ChemicalsVaried

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